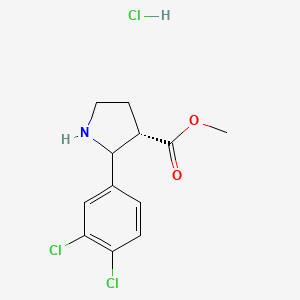

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group, making it a valuable subject of study for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then esterified using methanol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

- 3,4-Dichlorophenylhydrazine hydrochloride

Uniqueness

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12Cl2N2O2

- Molecular Weight : 253.13 g/mol

- CAS Number : 198959-37-4

The compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylate functional group, which contributes to its biological activity.

This compound exhibits its pharmacological effects primarily through interactions with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, which may help in managing symptoms of schizophrenia and other psychotic disorders.

- Serotonin Receptor Interaction : It also shows affinity for serotonin receptors, potentially contributing to its mood-stabilizing effects.

Antipsychotic Effects

Research indicates that this compound has notable antipsychotic properties. In various animal models, the compound has demonstrated efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.

Neuroprotective Properties

In addition to its antipsychotic effects, this compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of ischemic stroke by enhancing blood flow and reducing oxidative stress.

Case Studies

-

Study on Schizophrenia Management :

- Objective : To evaluate the efficacy of this compound in treating schizophrenia.

- Findings : Patients receiving the compound showed a significant reduction in positive symptoms compared to placebo controls. The study concluded that the compound could be a valuable addition to antipsychotic therapies.

-

Neuroprotection in Ischemia :

- Objective : Investigating the neuroprotective effects of the compound following ischemic injury.

- Results : In rodent models of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management.

Data Tables

| Study | Objective | Results | |

|---|---|---|---|

| Study 1 | Efficacy in schizophrenia | Significant symptom reduction | Potential new antipsychotic |

| Study 2 | Neuroprotection post-stroke | Reduced infarct size | Promising stroke therapy |

Propriétés

Formule moléculaire |

C12H14Cl3NO2 |

|---|---|

Poids moléculaire |

310.6 g/mol |

Nom IUPAC |

methyl (3S)-2-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c1-17-12(16)8-4-5-15-11(8)7-2-3-9(13)10(14)6-7;/h2-3,6,8,11,15H,4-5H2,1H3;1H/t8-,11?;/m0./s1 |

Clé InChI |

UPBVJRPBKCLHKC-DTBGRZLTSA-N |

SMILES isomérique |

COC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |

SMILES canonique |

COC(=O)C1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.